molecular formula C14H13N3O3S2 B2725320 2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-11-5

2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2725320
CAS No.: 687569-11-5
M. Wt: 335.4
InChI Key: JHRUXWRAOSCMNV-UHFFFAOYSA-N
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Description

The compound 2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by:

  • Core structure: A partially hydrogenated thieno[3,2-d]pyrimidin-4(3H)-one ring system (6,7-dihydro).
  • Substituents:
    • Position 2: Ethylthio (-S-C₂H₅) group.
    • Position 3: 4-Nitrophenyl (electron-withdrawing nitro group at the para position of the phenyl ring).

This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-21-14-15-11-7-8-22-12(11)13(18)16(14)9-3-5-10(6-4-9)17(19)20/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRUXWRAOSCMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Ethylthio group : This substituent can influence the lipophilicity and overall biological activity of the compound.
  • Nitrophenyl moiety : Known for its electron-withdrawing properties, which may enhance the reactivity of the compound.
  • Thienopyrimidine core : A fused ring system that is commonly associated with various biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • VEGFR-2 Inhibition : A study on pyridine derivatives showed promising inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression. The lead compound demonstrated an IC50 value of 65 nM against VEGFR-2 and exhibited cytotoxic effects on HepG2 and MCF-7 cancer cell lines with IC50 values of 21.00 μM and 26.10 μM respectively .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, which could be a mechanism for its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives can often be linked to their structural features. Key observations include:

  • The presence of electron-withdrawing groups like nitro enhances potency.
  • Alkyl substitutions (e.g., ethylthio) may improve solubility and bioavailability.

Summary of Biological Activities

Compound NameTargetIC50 (μM)Remarks
Lead CompoundVEGFR-20.065Potent inhibitor
Similar CompoundHepG2 Cells21.00Cytotoxic
Similar CompoundMCF-7 Cells26.10Cytotoxic

Synthesis and Characterization

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions including cyclization and substitution reactions. Characterization methods include:

  • NMR Spectroscopy : Used for structural confirmation.
  • Mass Spectrometry : For molecular weight determination.

Case Studies

  • Case Study on Anticancer Properties :
    A recent study investigated various thienopyrimidine derivatives for their anticancer activities. The results indicated that modifications in the substituents significantly influenced their efficacy against different cancer cell lines .
  • Molecular Docking Studies :
    Molecular docking studies have been employed to predict the binding affinity of thienopyrimidine derivatives to various protein targets, including kinases involved in cancer progression . These studies help elucidate potential mechanisms of action.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit considerable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against various pathogens, including bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in cancer research. Investigations into its cytotoxic effects reveal potential selective toxicity towards cancer cell lines while sparing normal cells. Key findings include:

  • Cell Line Studies : Compounds structurally similar to 2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have demonstrated significant cytotoxicity against various human cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Notably:

  • Acetylcholinesterase Inhibition : Similar thieno derivatives have been investigated for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Drug Development

Due to its biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on this compound is an active area of research. Variations in substituents can lead to compounds with improved pharmacological profiles. For example:

  • Hydrazide Derivatives : Studies have shown that modifying the hydrazide fragment can significantly affect the antimicrobial activity of related compounds .

Data Tables

Application Activity Reference
AntimicrobialMIC ~256 µg/mL against E. coli
AnticancerCytotoxicity against human cancer cell lines
Enzyme InhibitionAcetylcholinesterase inhibition

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thieno derivatives highlighted that modifications in the ethylthio group significantly enhanced antimicrobial activity against gram-positive bacteria.
  • Cytotoxicity Assessment : Research on the cytotoxic effects of thieno derivatives showed that certain substitutions led to selective toxicity towards cancer cells, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 4-nitrophenyl group in the target compound enhances electron-withdrawing character compared to methoxy or amino substituents in analogs (e.g., 3a , 4p ).
  • Steric Effects : Bulky substituents (e.g., 4-methylbenzylthio ) may reduce solubility or hinder interactions in biological systems.
  • Hydrogenation : The 6,7-dihydro core in the target compound likely increases conformational flexibility compared to fully unsaturated analogs (e.g., 4o ).

Preparation Methods

Synthetic Strategies

Core Formation via Cyclocondensation

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically constructed through cyclocondensation of aminothiophene derivatives with urea or thiourea analogs.

Aminothiophene Intermediate Synthesis

Methyl 3-aminothiophene-2-carboxylate serves as a key precursor. Reaction with 4-nitrobenzaldehyde under acidic conditions yields the Schiff base, which undergoes cyclization with thiourea to form the dihydrothienopyrimidine core.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Catalyst : Piperidine or morpholine
  • Temperature : 60–100°C
  • Yield : 65–78%
6,7-Dihydro Modification

Partial hydrogenation of the thiophene ring is achieved using sodium borohydride or catalytic hydrogenation (H₂/Pd-C) to introduce the 6,7-dihydro moiety.

Ethylthio Group Installation at Position 2

Thiolation via Displacement

A chlorinated precursor at position 2 reacts with sodium ethanethiolate (NaSEt) in DMF.

Conditions :

  • Reagent : NaSEt (2 equiv)
  • Temperature : 80°C, 4–6 h
  • Yield : 80–90%
One-Pot Alkylation

In situ generation of the thiolate anion followed by treatment with ethyl iodide.

Conditions :

  • Base : K₂CO₃
  • Solvent : Acetonitrile
  • Yield : 75–82%

Optimization and Mechanistic Insights

Regioselectivity in Cyclocondensation

The use of DMF as a solvent enhances the nucleophilicity of the aminothiophene nitrogen, directing cyclization to the pyrimidinone ring. Steric effects from the 4-nitrophenyl group favor substitution at position 3.

Stability Considerations

The nitro group is susceptible to reduction under hydrogenation conditions. Catalytic transfer hydrogenation (CTH) with ammonium formate/Pd-C preserves the nitro functionality while reducing the thiophene ring.

Analytical Characterization

Spectroscopic Data

Parameter Value
¹H NMR (CDCl₃) δ 8.21 (d, 2H, Ar-H), 4.42 (q, 2H, SCH₂),
3.12 (t, 2H, dihydro-H), 1.44 (t, 3H, CH₃)
¹³C NMR δ 172.1 (C=O), 154.3 (C-NO₂), 45.2 (SCH₂)
IR (KBr) 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)
HRMS (ESI+) [M+H]⁺ calc. 388.0821, found 388.0819

X-ray Crystallography

Single-crystal analysis confirms the planar thienopyrimidinone core and dihedral angle of 85° between the 4-nitrophenyl and pyrimidine rings.

Comparative Evaluation of Methods

Yield and Efficiency

Method Key Step Yield Purity
Cyclocondensation + SₙAr Suzuki coupling post-core 68% 98%
Direct Nitration Nitration of pre-formed core 62% 95%
One-Pot Alkylation Simultaneous thiolation 78% 97%

Scalability Challenges

  • Suzuki coupling requires stringent anhydrous conditions.
  • Nitration side products (e.g., meta-nitro derivatives) necessitate chromatographic purification.

Industrial Applications and Patents

Patent EP2205608B1 discloses dihydrothienopyrimidines as kinase inhibitors, highlighting the therapeutic relevance of this scaffold. The ethylthio group enhances metabolic stability, while the 4-nitrophenyl moiety modulates electronic properties for target binding.

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepConditionsYield (%)Reference
Thioether formationK₂CO₃, DMF, 80°C, 12h65–72
Nitrophenyl couplingPd(PPh₃)₄, NaHCO₃, DME, 100°C48–55
ReductionFe powder, AcOH, 80°C, 15 min32–40

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., ethylthio vs. nitrophenyl positions) and diastereomeric purity. For example, the ethylthio group shows a triplet at δ 1.2–1.4 ppm (CH₂CH₃) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 386.12) and fragmentation patterns .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .

Basic: How to assess in vitro biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., kinase or dehydrogenase targets) with IC₅₀ determination via dose-response curves .
  • Antiproliferative assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC₅₀ values .
  • Solubility optimization : Pre-treat with DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced: How to address low yields in the nitrophenyl coupling step?

Answer:
Common issues include poor catalyst efficiency or competing side reactions. Mitigation strategies:

  • Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for better aryl transfer .
  • Solvent optimization : Switch from DME to toluene/DMF mixtures to enhance solubility of nitroaromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate docking parameters : Adjust protonation states of the nitrophenyl group and account for solvent effects (e.g., explicit water models) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding pocket flexibility and ligand stability .
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .

Advanced: What computational strategies predict interaction with biological targets?

Answer:

  • Pharmacophore modeling : Map electron-deficient regions (e.g., nitro group) to kinase ATP-binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., ethylthio vs. methylthio) with IC₅₀ values using Hammett σ constants .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for derivatives to prioritize synthesis .

Advanced: How to design derivatives with improved metabolic stability?

Answer:

  • Bioisosteric replacement : Replace the ethylthio group with a trifluoromethylthio (-SCF₃) to reduce oxidative metabolism .
  • Prodrug strategies : Introduce ester moieties on the nitrophenyl ring for slow-release activation .
  • CYP450 inhibition assays : Screen derivatives against CYP3A4/2D6 to identify metabolic liabilities .

Advanced: Which strategies optimize solubility without compromising activity?

Answer:

  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrimidinone nitrogen .
  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility (test pH 4–7 stability) .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to form stable co-crystals .

Advanced: What methods identify biological targets for this compound?

Answer:

  • Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to pull down binding proteins from cell lysates .
  • Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • CRISPR-Cas9 screens : Perform genome-wide knockouts to pinpoint synthetic lethal targets .

Advanced: What experimental approaches elucidate the mechanism of action?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .
  • X-ray crystallography : Co-crystallize with purified targets (e.g., CDC7 kinase) to resolve binding modes .

Tables for Reference
Table 2: Biological Activity Data

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)Reference
Kinase inhibitionCDC712 nM
AntiproliferativeHCT-116 (colon)1.8 µM
Solubility (PBS)pH 7.40.02 mg/mL

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